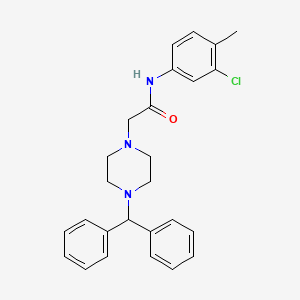
2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide typically involves the reaction of 4-benzhydryl-piperazine with 3-chloro-4-methyl-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzhydryl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic ring with chloro and methyl substituents can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, leading to modulation of signaling pathways. Detailed studies, such as binding assays and molecular docking, are required to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-methyl-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-Benzhydryl-piperazin-1-yl)-N-(3-chloro-4-methyl-phenyl)-acetamide may exhibit unique pharmacological properties due to the presence of both chloro and methyl substituents on the aromatic ring. These substituents can influence the compound’s binding affinity, selectivity, and overall biological activity.
特性
分子式 |
C26H28ClN3O |
|---|---|
分子量 |
434.0 g/mol |
IUPAC名 |
2-(4-benzhydrylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H28ClN3O/c1-20-12-13-23(18-24(20)27)28-25(31)19-29-14-16-30(17-15-29)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3,(H,28,31) |
InChIキー |
HMXVAUKIBDFLAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


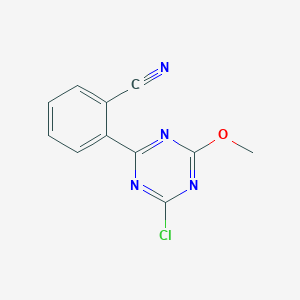
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
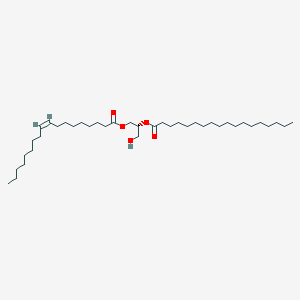
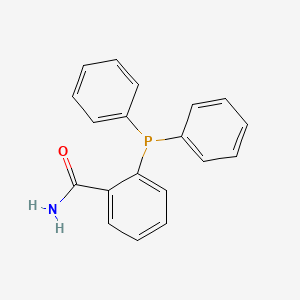
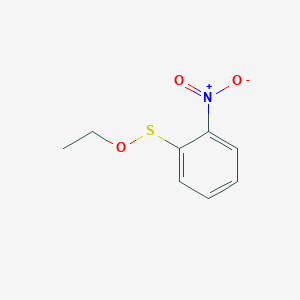

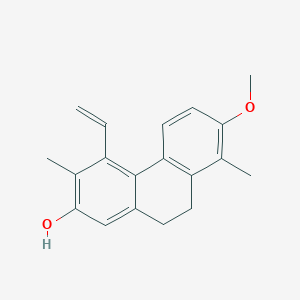


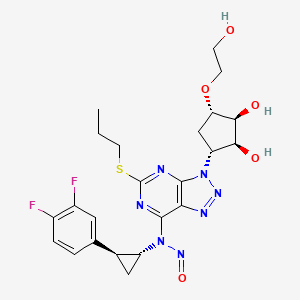

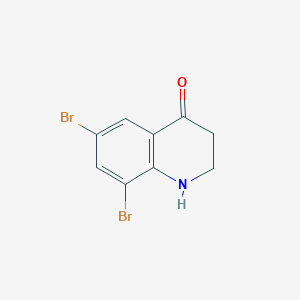
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
